molecular formula C12H21F2N5O B2384034 4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-61-4

4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2384034
CAS RN: 2101196-61-4
M. Wt: 289.331
InChI Key: BSTUBYVDNXDWMK-UHFFFAOYSA-N
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Description

The compound 4-Amino-N-[2-(diethylamino)ethyl]benzamide is a complex that has been synthesized and studied for its properties . It is also known as procainamide .


Synthesis Analysis

The synthesis of this compound involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .


Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H21N3O . Further physical and chemical properties were not found in the sources I retrieved.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources I found, the study of its ground state electronic characteristics was computed using the density functional theory (DFT) approach .

Future Directions

While specific future directions for this compound were not found in the sources I retrieved, the study of such compounds is crucial for understanding the relationships between bioactive molecules and receptor interactions .

properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2N5O/c1-3-18(4-2)6-5-16-12(20)11-9(15)7-17-19(11)8-10(13)14/h7,10H,3-6,8,15H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTUBYVDNXDWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=NN1CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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